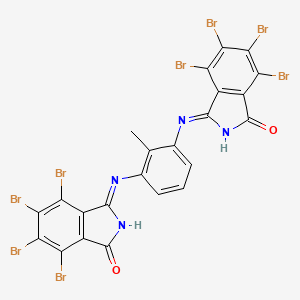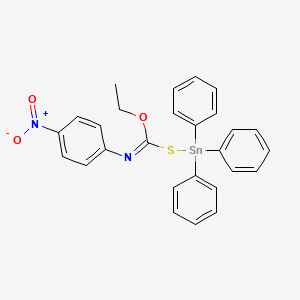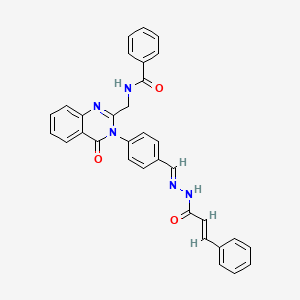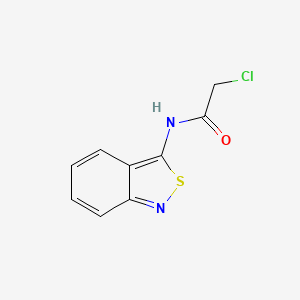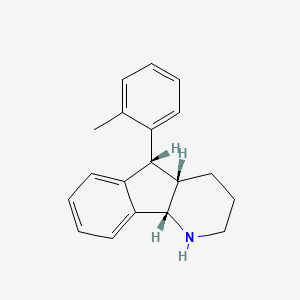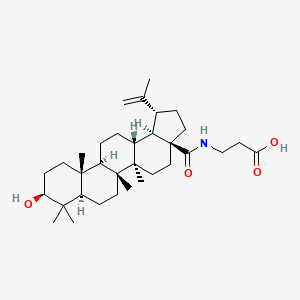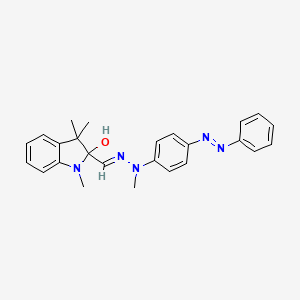
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone is a complex organic compound known for its unique structure and properties This compound is part of the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylazo group or the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and sensors due to its chromogenic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone involves its interaction with various molecular targets and pathways. The phenylazo group can undergo reversible redox reactions, making it useful in sensing applications. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: Another indoline derivative used in organic synthesis and sensor applications.
Phenylhydrazine derivatives: Compounds with similar hydrazone linkages used in various chemical and biological studies.
Uniqueness
What sets 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone apart is its combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both the hydroxy and carbaldehyde groups, along with the phenylazo linkage, makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
83949-95-5 |
|---|---|
Molecular Formula |
C25H27N5O |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(E)-[methyl-(4-phenyldiazenylphenyl)hydrazinylidene]methyl]indol-2-ol |
InChI |
InChI=1S/C25H27N5O/c1-24(2)22-12-8-9-13-23(22)29(3)25(24,31)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19/h5-18,31H,1-4H3/b26-18+,28-27? |
InChI Key |
PIVIPXDVOAMQBP-RFZNJWTKSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N(C1(/C=N/N(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1(C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


